molecular formula C19H25ClN2O3 B13549722 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride

Cat. No.: B13549722
M. Wt: 364.9 g/mol
InChI Key: UPOBQRNLWRRKAZ-UHFFFAOYSA-N
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Description

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a naphthalene moiety, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form 2-chloroethylmorpholine.

    Introduction of the Aminoethyl Group: The 2-chloroethylmorpholine is then reacted with ethylenediamine to introduce the aminoethyl group, forming 2-(1-aminoethyl)morpholine.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced by reacting 2-(1-aminoethyl)morpholine with 7-methoxynaphthalene-1-carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of naphthoquinones or morpholine oxides.

    Reduction: Formation of reduced naphthalene derivatives or morpholine derivatives.

    Substitution: Formation of substituted naphthalene or morpholine derivatives.

Scientific Research Applications

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride can be compared with similar compounds such as:

    2-(1-Aminoethyl)morpholine: Lacks the naphthalene moiety, making it less versatile in certain applications.

    7-Methoxynaphthalene-1-carboxylic acid:

    Naphthalene derivatives: May have different functional groups, affecting their chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the morpholine ring, naphthalene moiety, and aminoethyl group, providing a versatile platform for various scientific and industrial applications.

Properties

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

1-[2-(1-aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(20)18-12-21(8-9-24-18)19(22)10-15-5-3-4-14-6-7-16(23-2)11-17(14)15;/h3-7,11,13,18H,8-10,12,20H2,1-2H3;1H

InChI Key

UPOBQRNLWRRKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(CCO1)C(=O)CC2=CC=CC3=C2C=C(C=C3)OC)N.Cl

Origin of Product

United States

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